molecular formula C6H4ClN3O B1453976 5-Chloro-2,1,3-benzoxadiazol-4-amine CAS No. 80277-04-9

5-Chloro-2,1,3-benzoxadiazol-4-amine

Cat. No. B1453976
CAS RN: 80277-04-9
M. Wt: 169.57 g/mol
InChI Key: ZSWJSENIQJOSLN-UHFFFAOYSA-N
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Description

“5-Chloro-2,1,3-benzoxadiazol-4-amine” is a chemical compound with the CAS Number 80277-04-9 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 5-chloro-2,1,3-benzoxadiazol-4-ylamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “5-Chloro-2,1,3-benzoxadiazol-4-amine” is 1S/C6H4ClN3O/c7-3-1-2-4-6 (5 (3)8)10-11-9-4/h1-2H,8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of “5-Chloro-2,1,3-benzoxadiazol-4-amine” is between 130-131 degrees Celsius . The compound is a powder at room temperature .

Scientific Research Applications

Analytical Methods and Instrumental Developments

5-Chloro-2,1,3-benzoxadiazol-4-amine, due to its structural similarities with other benzoxadiazole derivatives, finds application in analytical methods, particularly using High-Performance Liquid Chromatography (HPLC). Studies have demonstrated the use of similar benzoxadiazole derivatives for the analysis of amines and amino acids, indicating potential uses for 5-Chloro-2,1,3-benzoxadiazol-4-amine in similar contexts (Aboul-Enein, Elbashir, & Suliman, 2011).

Fluorogenic Tagging and Detection of Carboxylic Acids

The compound is related to other 2,1,3-benzoxadiazole derivatives used as fluorogenic tagging reagents for carboxylic acids in HPLC. This suggests that 5-Chloro-2,1,3-benzoxadiazol-4-amine could potentially be used in tagging and detection applications in analytical chemistry (Toyo’oka et al., 1991).

Aromatization Studies

The compound's structure allows for its potential use in aromatization studies. Similar compounds have been used in the Semmler-Wolff aromatization process, which could indicate applications for 5-Chloro-2,1,3-benzoxadiazol-4-amine in synthesizing various aromatic amines (Samsonov, Salʼnikov, & Volodarskii, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-chloro-2,1,3-benzoxadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWJSENIQJOSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,1,3-benzoxadiazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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